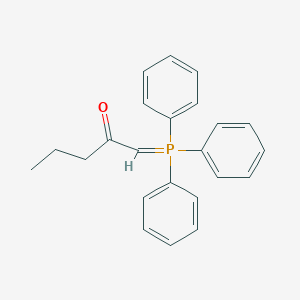
1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one
Beschreibung
1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one is an organophosphorus compound with the molecular formula C23H23OPThese compounds are highly polar and basic, making them useful in various organic synthesis reactions .
Eigenschaften
CAS-Nummer |
17615-01-9 |
|---|---|
Molekularformel |
C23H23OP |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
1-(triphenyl-λ5-phosphanylidene)pentan-2-one |
InChI |
InChI=1S/C23H23OP/c1-2-12-20(24)19-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-19H,2,12H2,1H3 |
InChI-Schlüssel |
XWWBUOZFYYYPJG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)-PENTAN-2-ONE |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one is typically synthesized from butyltriphenylphosphonium bromide through deprotonation using a strong base such as butyllithium. The reaction proceeds as follows: [ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ] The phosphorane is generally not isolated but used in situ for further reactions .
Industrial Production Methods
Industrial production methods for butyrylmethylenetriphenylphosphorane are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one undergoes various types of reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced to form triphenylphosphine.
Substitution: It can participate in substitution reactions where the methylene group replaces oxygen centers in aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in reactions with butyrylmethylenetriphenylphosphorane include:
Butyllithium: For deprotonation.
Potassium tert-butoxide: As an alternative base.
Sodium amide: Another alternative base.
Major Products Formed
The major products formed from reactions involving butyrylmethylenetriphenylphosphorane include:
Alkenes: Formed through methylenation of aldehydes and ketones.
Triphenylphosphine oxide: A common byproduct.
Wissenschaftliche Forschungsanwendungen
1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Wittig reactions.
Biology: Employed in the modification of biomolecules.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of butyrylmethylenetriphenylphosphorane involves the formation of a highly reactive ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets include aldehydes and ketones, and the pathways involved are primarily related to organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylenetriphenylphosphorane: The parent compound of the phosphorus ylides.
Carbomethoxymethylenetriphenylphosphorane: Used in the synthesis of Vitamin B12.
(Chloromethylene)triphenylphosphorane: Another Wittig reagent
Uniqueness
1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one is unique due to its specific reactivity and the types of products it forms. Its ability to selectively form alkenes from carbonyl compounds makes it a valuable tool in organic synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


